molecular formula C18H17Cl2N3O3 B11157996 [4-(1,3-Benzodioxol-5-ylmethyl)piperazino](2,6-dichloro-3-pyridyl)methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazino](2,6-dichloro-3-pyridyl)methanone

Cat. No.: B11157996
M. Wt: 394.2 g/mol
InChI Key: NRNQMKHHQISYJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes: The synthesis of this compound involves a Pd-catalyzed C-N cross-coupling reaction. Here are the steps:

    Formation of the Piperazine Intermediate: Start with 5-bromo-benzo dioxole and react it with piperazine to form the piperazine intermediate.

    Coupling Reaction: Combine the piperazine intermediate with 2,6-dichloro-3-pyridyl halide (e.g., 5-bromo-2,6-dichloro-3-pyridyl) using palladium catalysis.

Industrial Production: Metal-organic frameworks (MOFs) are promising materials for gas storage, separation, and catalysis. MOF synthesis faces challenges in scale-up. Conventional solvothermal methods yield highly crystalline MOFs but are not suitable for large-scale production. Researchers are exploring alternative methods, such as microwave-assisted synthesis, continuous flow, and mechanochemical approaches, to overcome these limitations .

Chemical Reactions Analysis

Common Reagents and Conditions: Common reagents used in similar reactions include palladium catalysts, base (e.g., Cs₂CO₃), and organic solvents (e.g., toluene, 1,4-dioxane). Reaction conditions vary based on the specific transformation.

Scientific Research Applications

Chemistry:

  • MOFs: Due to its structure, this compound could serve as a building block for MOFs with tunable properties.
  • Organic Synthesis: It may find applications in organic transformations.
Biology and Medicine:
  • Drug Discovery: Investigate its potential as an anticancer agent or for other therapeutic purposes.
  • Target Identification: Explore its interactions with cellular proteins.
Industry:
  • Catalysis: Assess its catalytic activity in various reactions.
  • Gas Separation: Evaluate its performance in gas separation processes.

Mechanism of Action

The exact mechanism of action remains to be elucidated. Further studies are needed to identify molecular targets and pathways involved.

Comparison with Similar Compounds

While specific analogs are not mentioned, comparing this compound with related structures (e.g., other piperazine derivatives) can highlight its uniqueness.

Properties

Molecular Formula

C18H17Cl2N3O3

Molecular Weight

394.2 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone

InChI

InChI=1S/C18H17Cl2N3O3/c19-16-4-2-13(17(20)21-16)18(24)23-7-5-22(6-8-23)10-12-1-3-14-15(9-12)26-11-25-14/h1-4,9H,5-8,10-11H2

InChI Key

NRNQMKHHQISYJM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=C(N=C(C=C4)Cl)Cl

Origin of Product

United States

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